

# Spectroscopic Data of Methyl 4-(aminomethyl)benzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-(aminomethyl)benzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-(aminomethyl)benzoate**, a versatile building block in organic synthesis and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information is presented to aid in the characterization and utilization of this compound in research and development.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Methyl 4-(aminomethyl)benzoate** and its hydrochloride salt. Due to the limited availability of data for the free base, data for the hydrochloride salt and closely related compounds are provided for a comprehensive understanding.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Methyl 4-(aminomethyl)benzoate Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.61	Broad Singlet	3H	-NH <sub>3</sub> <sup>+</sup>
7.96 - 8.01	Multiplet	2H	Aromatic (H-2, H-6)
7.63 - 7.67	Multiplet	2H	Aromatic (H-3, H-5)
4.10	Singlet	2H	-CH <sub>2</sub> -
3.86	Singlet	3H	-OCH <sub>3</sub>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted and from Related Compounds)

Direct experimental <sup>13</sup>C NMR data for **Methyl 4-(aminomethyl)benzoate** is not readily available in the searched literature. However, the chemical shifts can be reasonably predicted based on the structure and by comparison with related compounds such as Methyl 4-aminobenzoate and Methyl 4-methylbenzoate.

Assignment	Methyl 4-aminobenzoate (Reference)	Methyl 4-methylbenzoate (Reference)	Methyl 4-(aminomethyl)benzoate (Predicted)
C=O	167.9	167.1	~167
C-4 (aromatic)	153.5	143.4	~145
C-2, C-6 (aromatic)	131.7	129.5	~130
C-1 (aromatic)	117.3	127.3	~128
C-3, C-5 (aromatic)	113.0	129.0	~129
-OCH <sub>3</sub>	-	51.8	~52
-CH <sub>2</sub> -	-	-	~45
-CH <sub>3</sub> (ring)	-	21.5	-

## Table 3: IR Spectroscopic Data (Characteristic Absorptions)

Specific IR spectral data with peak assignments for **Methyl 4-(aminomethyl)benzoate** is not detailed in the available sources. However, based on the functional groups present and data from similar molecules like methyl benzoate and p-amino-methyl benzoate, the following characteristic absorption bands can be expected.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3200	Medium-Strong, Broad	N-H stretch (amine)
~3100-3000	Weak-Medium	C-H stretch (aromatic)
~3000-2850	Weak-Medium	C-H stretch (aliphatic -CH <sub>2</sub> - and -OCH <sub>3</sub> )
~1720	Strong	C=O stretch (ester)
~1610, ~1510	Medium	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (ester)
~850	Strong	C-H bend (para-disubstituted aromatic)

## Table 4: Mass Spectrometry Data for Methyl 4-(aminomethyl)benzoate

m/z	Relative Intensity	Assignment
165	Base Peak	[M] <sup>+</sup> (Molecular Ion)
134	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
106	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

High-resolution mass spectrometry (HRMS) of the hydrochloride salt showed an m/z of 166.0865 for [M+H]<sup>+</sup>, which is consistent with the calculated value of 166.0863 for C<sub>9</sub>H<sub>12</sub>NO<sub>2</sub><sup>+</sup>.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### $^1\text{H}$ NMR Spectroscopy

Instrumentation: Bruker AC-300 or similar 300-600 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl 4-(aminomethyl)benzoate** hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 0-10 ppm.
- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.

Data Processing:

- Apply a Fourier transform to the free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shifts relative to the internal standard.
- Integrate the signals to determine the relative proton ratios.

### $^{13}\text{C}$ NMR Spectroscopy

Instrumentation: Bruker AC-300 or similar 75-150 MHz NMR spectrometer.

Sample Preparation:

- Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).

Data Acquisition:

- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  NMR experiment.
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Similar to  $^1\text{H}$  NMR, involving Fourier transformation, phasing, baseline correction, and chemical shift calibration.

## IR Spectroscopy

Instrumentation: FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[\[2\]](#)

Sample Preparation:

- KBr Pellet Method:
  - Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
  - Grind the mixture to a fine powder.
  - Press the powder into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

#### Data Acquisition:

- Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

## Mass Spectrometry (GC-MS)

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[3]

#### Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- The concentration should be around 1 mg/mL.
- For compounds with low volatility or active hydrogens, derivatization (e.g., silylation) might be necessary.

#### GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ) is typically used.
- Injector Temperature: 250-280  $^{\circ}\text{C}$ .
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 70  $^{\circ}\text{C}$ ), hold for a few minutes, then ramp up to a higher temperature (e.g., 280  $^{\circ}\text{C}$ ) to ensure elution of the

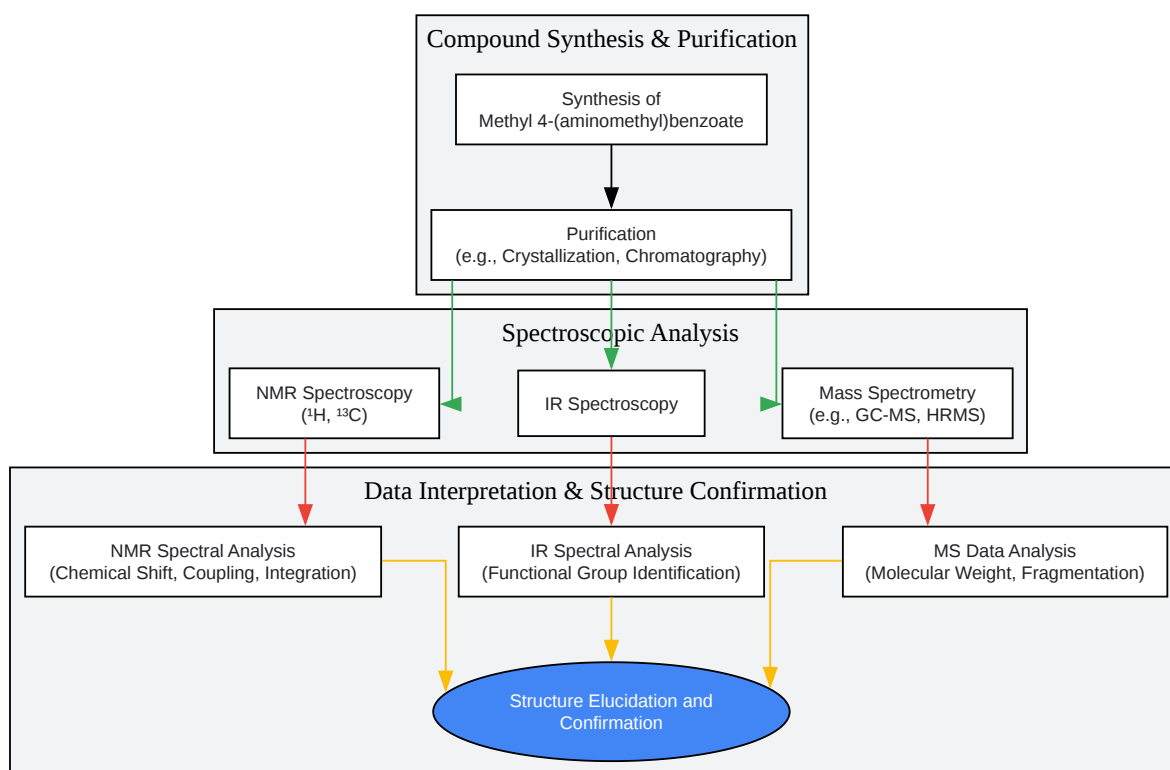
compound.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a suitable mass range (e.g., m/z 40-550).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Methyl 4-(aminomethyl)benzoate**.



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General workflow for spectroscopic characterization.

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## References



- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-(aminomethyl)benzoate hydrochloride | C<sub>9</sub>H<sub>12</sub>ClNO<sub>2</sub> | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(aminomethyl)benzoate | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
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